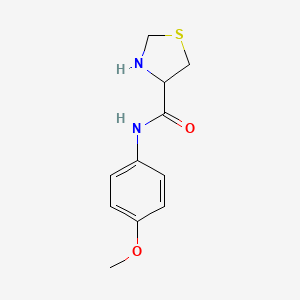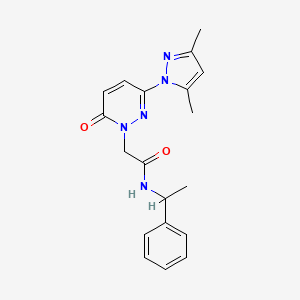![molecular formula C19H16ClFN4OS3 B12168885 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide](/img/structure/B12168885.png)
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-[(4-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氟苯基)亚乙基氨基]乙酰胺是一种复杂的有机化合物,它包含噻二唑环、氯苯基和氟苯基。
准备方法
合成路线和反应条件
2-[[5-[(4-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氟苯基)亚乙基氨基]乙酰胺的合成通常涉及多个步骤:
噻二唑环的形成: 噻二唑环可以通过在碱性条件下使硫代半卡巴肼与二硫化碳反应,然后进行环化来合成。
氯苯基的引入: 氯苯基可以通过使用4-氯苄基氯的亲核取代反应引入。
氟苯基的形成: 氟苯基可以通过与4-氟苯甲醛的缩合反应引入。
最终组装: 最终化合物是通过在适当条件下(例如,在催化剂存在下加热)使中间产物反应而组装的。
工业生产方法
这种化合物的工业生产很可能涉及优化合成路线,以最大限度地提高产量并降低成本。这可能包括使用连续流反应器、催化剂的高通量筛选和溶剂回收。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫原子处,导致形成亚砜或砜。
还原: 还原反应可以在亚胺基团处发生,将其转化为胺。
取代: 芳香环可以发生亲电取代反应,例如硝化或卤化。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电取代反应通常需要强酸或碱作为催化剂。
主要产物
氧化: 亚砜和砜。
还原: 胺。
取代: 各种取代芳香族化合物,具体取决于所用试剂。
科学研究应用
药物化学: 该化合物的独特结构使其成为药物开发的候选药物,特别是作为抗菌剂或抗癌剂。
材料科学: 它与金属形成稳定配合物的能力使其在开发具有特定电子或光学性质的新材料方面具有用处。
生物学研究: 该化合物可用作探针研究各种生物过程,例如酶抑制或受体结合。
作用机理
2-[[5-[(4-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氟苯基)亚乙基氨基]乙酰胺的作用机理涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,抑制它们的活性。这种结合通常是由噻二唑环和芳香族基团的存在促进的,这些基团可以与靶分子形成氢键和π-π相互作用。
作用机制
The mechanism of action of 2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(Z)-1-(4-fluorophenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding is often facilitated by the presence of the thiadiazole ring and the aromatic groups, which can form hydrogen bonds and π-π interactions with the target molecules.
相似化合物的比较
类似化合物
- 2-[[5-[(4-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氯苯基)亚乙基氨基]乙酰胺
- 2-[[5-[(4-氟苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氟苯基)亚乙基氨基]乙酰胺
独特性
2-[[5-[(4-氯苯基)甲基硫代]-1,3,4-噻二唑-2-基]硫代]-N-[(Z)-1-(4-氟苯基)亚乙基氨基]乙酰胺同时存在氯苯基和氟苯基,这使其与类似化合物相比具有独特性。这些基团可以显著影响化合物的化学反应性和生物活性,使其成为进一步研究和开发的宝贵候选药物。
属性
分子式 |
C19H16ClFN4OS3 |
|---|---|
分子量 |
467.0 g/mol |
IUPAC 名称 |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H16ClFN4OS3/c1-12(14-4-8-16(21)9-5-14)22-23-17(26)11-28-19-25-24-18(29-19)27-10-13-2-6-15(20)7-3-13/h2-9H,10-11H2,1H3,(H,23,26)/b22-12+ |
InChI 键 |
HBPXQWRGYJJGEO-WSDLNYQXSA-N |
手性 SMILES |
C/C(=N\NC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)F |
规范 SMILES |
CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,6-dimethylmorpholin-4-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12168803.png)

![2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B12168817.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12168823.png)
![4-{[(2-Methyl-1,3-thiazol-4-yl)acetyl]amino}benzamide](/img/structure/B12168831.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12168837.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide](/img/structure/B12168846.png)

![3-{[benzyl(methyl)amino]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12168859.png)
![N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3-methylbut-2-enamide](/img/structure/B12168863.png)
![Acetic acid, 2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B12168870.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B12168872.png)
![[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl][4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12168878.png)
